2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, also known as BMD-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMD-1 is a small molecule that has shown promise in various studies for its ability to inhibit the growth of cancer cells and suppress inflammation.
Scientific Research Applications
Anti-Inflammatory and Antimicrobial Applications
Compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide have been synthesized and evaluated for various biological activities. Notably, derivatives have been explored for their anti-inflammatory properties using in vitro and in vivo models, showing significant promise. Such compounds exhibit binding affinity towards human serum albumin and show promising results in protein denaturation and rat paw edema models, indicating potential applications in treating inflammation-related conditions. Additionally, derivatives of this compound have demonstrated notable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The molecular docking studies and binding interactions with proteins like human serum albumin offer insights into the mechanistic aspects of these bioactivities (Nikalje, Hirani, & Nawle, 2015; Nikalje, 2014; Patel & Dhameliya, 2010).
Anticonvulsant Applications
Another critical area of research is the exploration of these compounds for anticonvulsant activities. Derivatives have been synthesized and assessed in various models like maximal electroshock seizure and subcutaneous pentylenetetrazole-induced seizure models. These studies have shown that certain derivatives offer protection against seizures, indicating their potential as anticonvulsant agents. The interaction of these compounds with central nervous system receptors and their behavioral effects have been a significant focus, providing a foundation for further exploration in the treatment of convulsive disorders (Nikalje, Khan, & Ghodke, 2011; Nath et al., 2021; Kamiński et al., 2011).
Applications in Material Science
The compound and its derivatives have also found applications in material science, particularly in corrosion inhibition and polymer synthesis. Studies have shown that derivatives of this compound exhibit inhibiting activity for mild steel corrosion in acidic media. Moreover, the synthesis of optically active polyamides with pendent groups derived from the compound highlights its utility in creating novel materials with specific physical and chemical properties (Aouine et al., 2011; Faghihi, Absalar, & Hajibeygi, 2010).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For similar compounds, it is recommended to use appropriate safety measures, such as wearing protective gloves, eye protection, and respiratory protection. Operations should be carried out in a well-ventilated area to avoid inhalation of vapors .
Future Directions
The future directions for research on this compound could involve further exploration of its potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, the biological evaluation of novel organoselenium compounds is an ongoing area of research .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-17(22)11-3-2-4-12(16(11)18(20)23)19-15(21)8-10-5-6-13-14(7-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYIWEFBBVSPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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